molecular formula C14H20ClN3O B2892651 1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine CAS No. 2094645-56-2

1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine

Cat. No.: B2892651
CAS No.: 2094645-56-2
M. Wt: 281.78
InChI Key: XHSISUTVKUFPTJ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 2-chloropyridine-4-carbonyl group and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine typically involves the reaction of 2-chloropyridine-4-carbonyl chloride with 2,4-diethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can help maintain precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The piperazine ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Piperazine N-oxides.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a ligand in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyridine-4-carbonyl)piperazine: Lacks the ethyl groups, which may affect its binding affinity and selectivity.

    1-(2-Chloropyridine-4-carbonyl)-2,5-dimethylpiperazine: Similar structure but with methyl groups instead of ethyl groups, potentially altering its pharmacokinetic properties.

Uniqueness

1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine is unique due to the presence of both ethyl groups on the piperazine ring, which can influence its steric and electronic properties. This uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(2,4-diethylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-3-12-10-17(4-2)7-8-18(12)14(19)11-5-6-16-13(15)9-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSISUTVKUFPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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